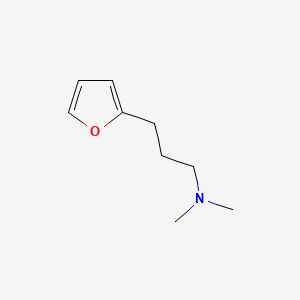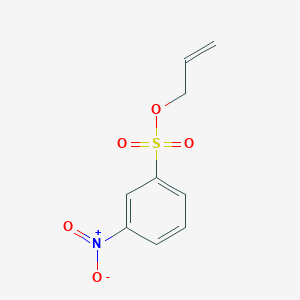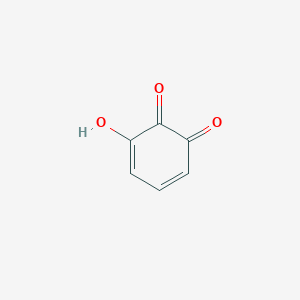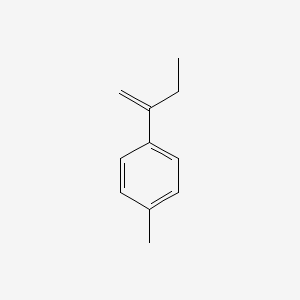![molecular formula C17H13N B14705691 6-Methyl-11H-benzo[A]carbazole CAS No. 14842-92-3](/img/structure/B14705691.png)
6-Methyl-11H-benzo[A]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-11H-benzo[A]carbazole is a polycyclic aromatic hydrocarbon with a molecular formula of C17H13N This compound is a derivative of carbazole, featuring a methyl group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-11H-benzo[A]carbazole typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of carbazole with methylating agents under acidic conditions. Another approach involves the cyclization of appropriate precursors using Lewis acid catalysts .
Industrial Production Methods: Industrial production of this compound may employ large-scale organic synthesis techniques, including continuous flow reactors and high-pressure conditions to optimize yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-11H-benzo[A]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Aplicaciones Científicas De Investigación
6-Methyl-11H-benzo[A]carbazole has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and heterocycles.
Biology: Studies have explored its potential as a biological probe due to its fluorescent properties.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, given its structural similarity to other bioactive carbazole derivatives.
Mecanismo De Acción
The mechanism of action of 6-Methyl-11H-benzo[A]carbazole involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, it may interact with enzymes and receptors, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
11H-benzo[A]carbazole: Lacks the methyl group at the 6th position, resulting in different chemical reactivity and biological activity.
3,6-Dimethyl-9H-carbazole: Contains two methyl groups, leading to distinct electronic and steric properties.
4H-benzo[def]carbazole: Features a different ring fusion pattern, affecting its chemical behavior and applications
Propiedades
Número CAS |
14842-92-3 |
|---|---|
Fórmula molecular |
C17H13N |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
6-methyl-11H-benzo[a]carbazole |
InChI |
InChI=1S/C17H13N/c1-11-10-12-6-2-3-7-13(12)17-16(11)14-8-4-5-9-15(14)18-17/h2-10,18H,1H3 |
Clave InChI |
FELXDLPTDFPJNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


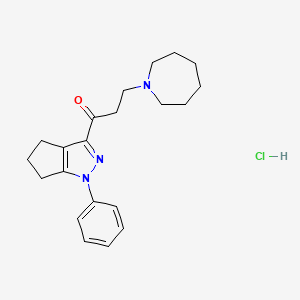
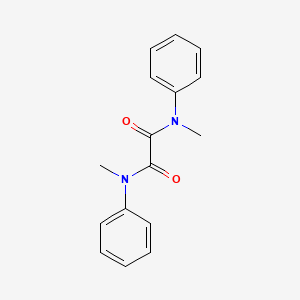
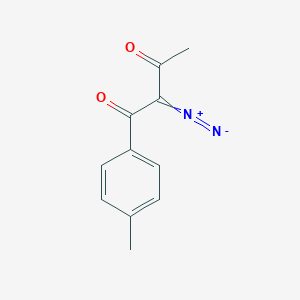
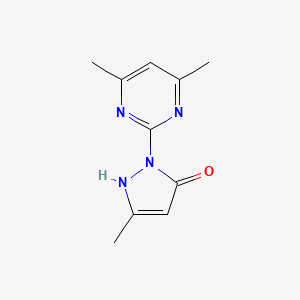
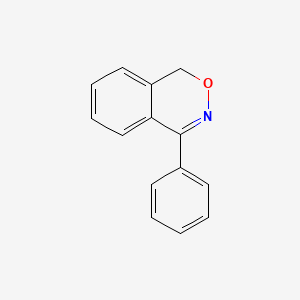
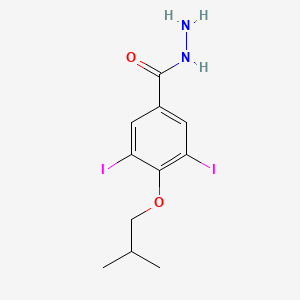
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline](/img/structure/B14705665.png)
